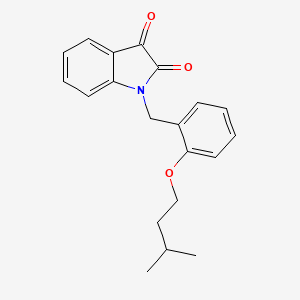
1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione” is a chemical compound with the molecular formula C20H21NO3. It is a derivative of indoline-2,3-dione, also known as isatin . Indoline-2,3-dione derivatives have been studied for their potential as antitumor agents .
Synthesis Analysis
Indoline-2,3-dione derivatives can be synthesized through various methods. One such method involves the synthesis of 1,5-disubstituted indolin-2,3-diones . The compounds are designed as acetylcholine esterase (AChE) inhibitors . Another method involves the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety .Molecular Structure Analysis
The molecular structure of “1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione” includes an indoline-2,3-dione core with a benzyl group at the N-1 position and an isopentyloxy group at the 2-position.Chemical Reactions Analysis
Indoline-2,3-dione and its derivatives can undergo various chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions can produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
Indolin-2-one derivatives have been synthesized and initially designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease . Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100µM .
Antioxidant Activity
In DPPH free radical-scavenging assay, most indolin-2-one derivatives showed weak scavenging activity . This suggests that these compounds could potentially be used as antioxidants.
Anticancer Activity
Cytotoxic evaluation of the compounds against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) revealed that five compounds exhibited strong cytotoxicity . One compound was even more potent than adriamycin, a positive control . Thus, these compounds could be promising for further development as anticancer agents.
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also have anti-inflammatory properties . This makes them potentially useful in the treatment of diseases characterized by inflammation.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity , which could make them useful in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity , which could make them useful in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity , which could make them useful in the treatment of diabetes.
Propiedades
IUPAC Name |
1-[[2-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(2)11-12-24-18-10-6-3-7-15(18)13-21-17-9-5-4-8-16(17)19(22)20(21)23/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJQEBXVXSYMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

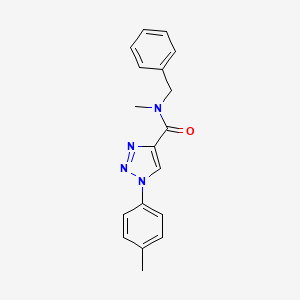
![4-Methyl-7-phenyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724195.png)
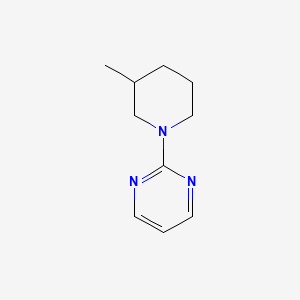
![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride](/img/structure/B2724197.png)


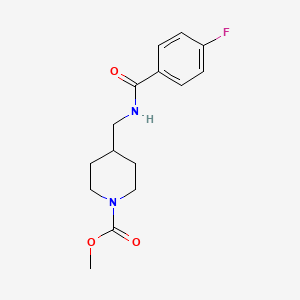
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2724206.png)



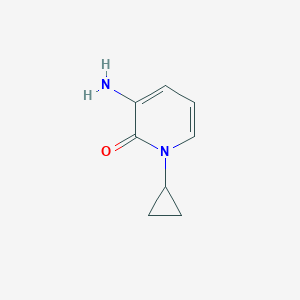
![5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2724215.png)
![N-(4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2724216.png)